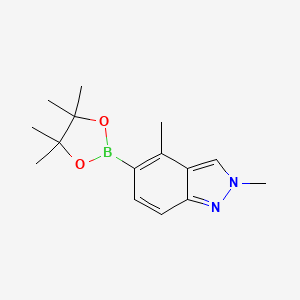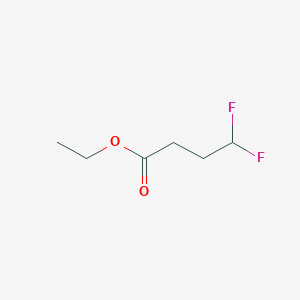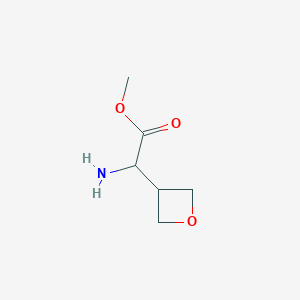![molecular formula C16H18FN B7881091 [(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B7881091.png)
[(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine is an organic compound that belongs to the class of aromatic amines. This compound features a unique structure with two benzylamine groups, each substituted with a methyl and a fluoro group. The presence of these substituents imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzyl chloride and 3-methylbenzylamine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3-methylbenzylamine reacts with 3-fluoro-4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives with altered functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives with altered functional groups.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
[(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
[(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine can be compared with other similar compounds such as:
[(4-Fluoro-3-methylphenyl)methyl][(3-methylphenyl)methyl]amine: This compound has a similar structure but with a different position of the fluoro group, which can affect its reactivity and properties.
[(3-Fluoro-4-methylphenyl)methyl][(4-methylphenyl)methyl]amine: The position of the methyl group is different, leading to variations in chemical behavior and applications.
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine: The presence of an additional fluoro group can enhance certain properties such as stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-[(3-methylphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN/c1-12-4-3-5-14(8-12)10-18-11-15-7-6-13(2)16(17)9-15/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRXZCINLJOGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Trifluoromethyl)sulphonyloxy]pyridazine](/img/structure/B7881044.png)
![calcium;4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate](/img/structure/B7881049.png)


![2,6-Diaza-spiro[3.5]nonane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B7881069.png)



[(oxan-4-yl)methyl]amine](/img/structure/B7881100.png)
![3-[(Cyclobutylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B7881104.png)
